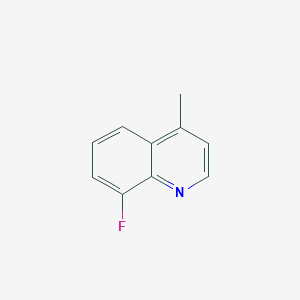

8-Fluoro-4-methylquinoline

Description

Properties

IUPAC Name |

8-fluoro-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEPPTLGGQIVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-methylquinoline typically involves the reaction of 2-fluoroaniline with acetic acid and ferric chloride under a nitrogen atmosphere. Methyl vinyl ketone is then added to the reaction mixture . This method exploits cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations .

Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve green and sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-4-methylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Quinoline derivatives, including 8-fluoro-4-methylquinoline, have been extensively studied for their biological activities. They exhibit a wide range of pharmacological effects such as:

- Antimicrobial Activity : Various studies have demonstrated that quinoline derivatives possess significant antimicrobial properties. For instance, compounds derived from this compound have shown effectiveness against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents .

- Anticancer Activity : Research indicates that certain substituted quinolines can inhibit cancer cell proliferation. The presence of specific functional groups on the quinoline ring enhances their anticancer properties .

- Antiviral Properties : Some derivatives have been identified as inhibitors of viral replication, including activity against HIV and SARS-CoV-2 .

Radiochemistry

Radiofluorination Techniques

The ability to incorporate fluorine isotopes into organic molecules is crucial for developing radiopharmaceuticals. A novel method for the radiofluorination of 8-methylquinoline derivatives has been reported, utilizing palladium-mediated C–H activation. This approach allows for the introduction of radioactive fluorine-18, which is valuable in positron emission tomography (PET) imaging .

| Method | Yield | Conditions |

|---|---|---|

| Pd-mediated C-H radiofluorination | Up to 21% | K[18F]F- K2.2.2 at 145 °C for 30 min |

This technique enhances the accessibility of radiolabeled compounds for biological studies and diagnostics.

Materials Science

Applications in Organic Electronics

This compound plays a pivotal role in the development of organic electronic materials, particularly in:

- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it an excellent candidate for use in OLEDs, where it contributes to efficient light emission .

- Dye-Sensitized Solar Cells (DSSCs) : The compound's conjugated structure allows it to function effectively as a dye in DSSCs, enhancing the efficiency of solar energy conversion .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of synthesized quinoline derivatives, including those based on this compound. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Case Study 2: Radiolabeling for PET Imaging

Research conducted at the University of Michigan demonstrated a streamlined process for the radiofluorination of 8-methylquinoline derivatives. The study highlighted the method's compatibility with various functional groups and its potential application in labeling bioactive molecules for PET imaging .

Mechanism of Action

The mechanism of action of 8-Fluoro-4-methylquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Pathways Involved: By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogs

Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 4-methyl-8-nitroquinoline ) increase ring electrophilicity, favoring nucleophilic substitution. In contrast, electron-donating groups (e.g., CH₃ in this compound ) enhance stability and lipophilicity. Halogen position: Fluorine at the 8-position (as in this compound) may improve metabolic stability compared to chlorine or bromine analogs .

Synthetic Accessibility: this compound is synthesized in a single step , whereas analogs like 3-(4-fluorophenylsulfonyl)quinoline derivatives require multi-step protocols involving sulfonation and oxidation .

Safety and Handling: Chlorinated analogs (e.g., 4-chloro-8-fluoroquinoline ) pose higher risks of skin and respiratory irritation compared to methyl-substituted derivatives, which lack explicit hazard data in the evidence.

Biological Relevance: Sulfonamide-quinoline hybrids (e.g., 3-(4-fluorophenylsulfonyl)quinolines ) show promise as proteasome inhibitors, suggesting that this compound could be functionalized for similar targets.

Biological Activity

8-Fluoro-4-methylquinoline is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. The introduction of a fluorine atom enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant research findings and data.

This compound has the molecular formula and a molecular weight of 177.18 g/mol. The structure is characterized by a quinoline ring with a methyl group at the 4-position and a fluorine atom at the 8-position, which contributes to its unique biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By disrupting these enzymes, the compound effectively leads to bacterial cell death.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

The antiviral potential of this compound has also been documented, particularly against viral infections such as influenza and HIV. The compound's activity is believed to be linked to its ability to interfere with viral replication processes .

Table 2: Antiviral Activity Data

Anticancer Activity

In addition to its antibacterial and antiviral properties, this compound has shown promising anticancer activity. It has been found to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Table 3: Anticancer Activity Data

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in improving efficacy against resistant strains of bacteria .

- Antiviral Mechanism : Research into the antiviral mechanisms revealed that the compound inhibits viral entry into host cells, making it a candidate for further development in antiviral therapies .

- Cancer Treatment : A recent investigation into its anticancer properties indicated that treatment with this compound led to significant tumor regression in animal models, highlighting its potential as an effective chemotherapeutic agent .

Q & A

Q. What statistical tools are recommended for analyzing dose-response data in toxicity studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.